6-Bromonaphthalene-1,2-diol;propanoic acid
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Overview
Description
6-Bromonaphthalene-1,2-diol;propanoic acid is an organic compound that combines a brominated naphthalene diol with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphthalene-1,2-diol;propanoic acid typically involves the bromination of naphthalene followed by the introduction of hydroxyl groups and the propanoic acid moiety. The process can be summarized as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Hydroxylation: The brominated naphthalene undergoes hydroxylation using a reagent like osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1 and 2 positions.
Carboxylation: The resulting 6-bromonaphthalene-1,2-diol is then reacted with a carboxylating agent such as carbon dioxide under basic conditions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated bromination and hydroxylation processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphthalene-1,2-diol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Naphthalene-1,2-diol;propanoic acid.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6-Bromonaphthalene-1,2-diol;propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromonaphthalene-1,2-diol;propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The propanoic acid moiety can also participate in acid-base interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloronaphthalene-1,2-diol;propanoic acid: Similar structure but with a chlorine atom instead of bromine.
6-Bromonaphthalene-1,2-diol;acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
6-Bromonaphthalene-1,2-diol;butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
6-Bromonaphthalene-1,2-diol;propanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. The propanoic acid moiety also provides distinct chemical properties compared to other carboxylic acids.
Properties
CAS No. |
61978-56-1 |
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Molecular Formula |
C13H13BrO4 |
Molecular Weight |
313.14 g/mol |
IUPAC Name |
6-bromonaphthalene-1,2-diol;propanoic acid |
InChI |
InChI=1S/C10H7BrO2.C3H6O2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;1-2-3(4)5/h1-5,12-13H;2H2,1H3,(H,4,5) |
InChI Key |
FRZWBYBHLFYIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC2=C(C=CC(=C2O)O)C=C1Br |
Origin of Product |
United States |
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